

Clinical Trial Results: Ruboxistaurin vs. Placebo

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Compound Focus: Ruboxistaurin

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Indication	Trial Name / Design	Primary Endpoint Result	Key Secondary & Other Endpoint Results	Safety & Tolerability
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| **Diabetic Retinopathy** [1] [2] | **PKC-DRS2**: Phase 3, 36-month, double-masked, placebo-controlled (N=685) | **Sustained Moderate Visual Loss (SMVL)**: • **Placebo**: 9.1% • **Ruboxistaurin**: 5.5% • **Risk Reduction**: 40% (P=0.034) [1] | • **Visual Acuity Change**: -2.6 letters (Placebo) vs. -0.8 letters (**Ruboxistaurin**) [1] • **3-line Visual Loss**: 30% reduction vs. placebo [1] • **First Laser Photocoagulation**: 29% reduced likelihood vs. placebo [1] | Well tolerated; discontinuation rates similar to placebo (3% vs 4%) [1] | | **Diabetic Peripheral Neuropathy** [3] | 6-month, double-masked, placebo-controlled (N=40) | **Skin Microvascular Blood Flow (SkBF)**: • Significant increase in endothelium-dependent (+78.2%) and C fiber-mediated (+56.4%) SkBF vs. baseline (P<0.03) [3] | • **Neuropathy Symptoms (NTSS-6)**: -66.0% from baseline (**Ruboxistaurin**) vs. -13.1% (Placebo); between-group P<0.03 [3] • **Quality of Life (Norfolk QOL-DN)**: Significant improvement in total score vs. baseline (-41.0%, P=0.04) [3] | Well tolerated; adverse events consistent with previous studies [3] | | **Macrovascular Endothelial Function** [4] | 6-week, double-masked, placebo-controlled (N=49) | **Brachial Artery FMD**: A trend toward improvement at 1 min (0.13 mm, p=0.08) and a significant improvement at 5 min (0.12 mm, p=0.02) after cuff deflation vs. placebo [4] | No significant effect on nitroglycerin-mediated dilation or urinary isoprostanes (a marker of oxidative stress) [4] | Not reported |

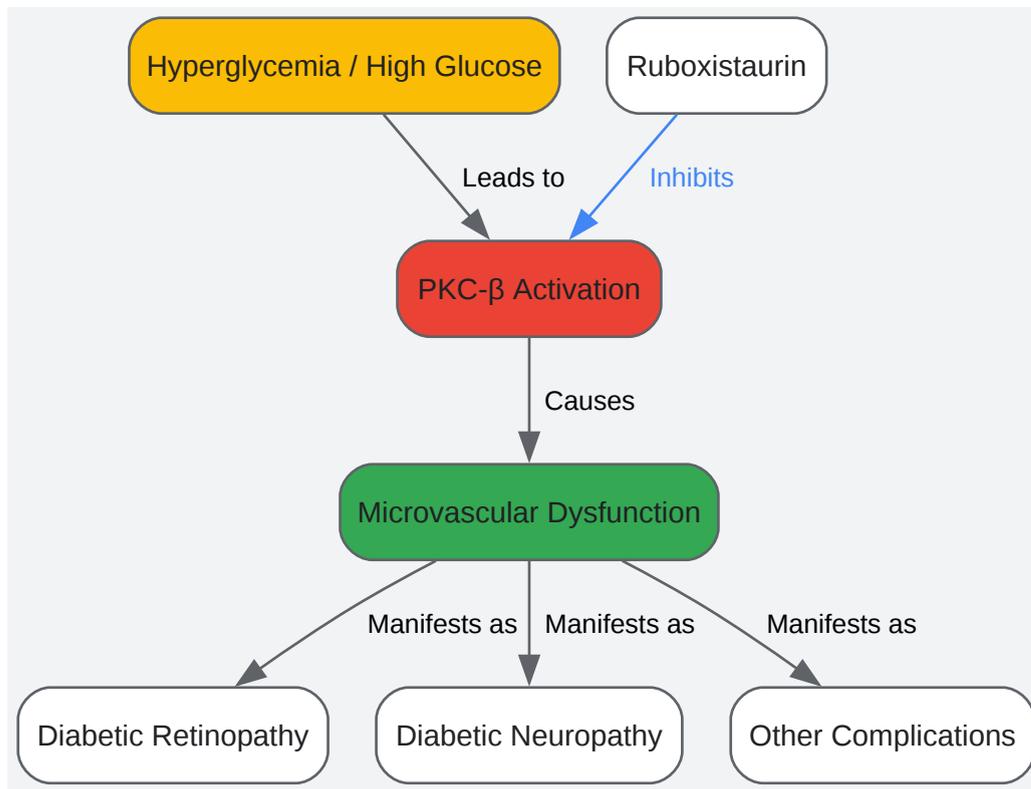
Experimental Protocol Overview

For the key trials cited above, the methodologies were as follows:

- **PKC-DRS2 Trial (Diabetic Retinopathy) [1]:**
 - **Patients:** 685 patients with type 1 or type 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
 - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 36 months.
 - **Assessments:** Best-corrected visual acuity was measured every 3 months using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. Fundus photographs were taken every 6 months. The primary endpoint was sustained moderate visual loss (SMVL), defined as a ≥ 15 -letter loss on the ETDRS chart maintained for the last 6 months of the study.
- **Neuropathy Trial [3]:**
 - **Patients:** 40 patients with type 1 or type 2 diabetes and diabetic peripheral neuropathy.
 - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 6 months.
 - **Assessments:** Skin microvascular blood flow (SkBF) at the distal calf was measured via laser Doppler flowmetry, assessing both endothelium-dependent and C fiber-mediated responses. Symptoms were evaluated using the Neuropathy Total Symptom Score-6 (NTSS-6), and quality of life was measured with the Norfolk Quality-of-Life Questionnaire for Diabetic Neuropathy (QOL-DN).

Mechanism of Action and Signaling Pathway

Ruboxistaurin is a highly selective oral inhibitor of the protein kinase C beta (PKC- β) isoforms [5]. The signaling pathway targeted can be summarized as follows:



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This mechanism is consistent with the drug's effects across multiple microvascular complications of diabetes [6] [4]. Research also suggests PKC- β inhibition affects the WNT pathway, which is a target of lithium, explaining the investigation of **ruboxistaurin** metabolites for central nervous system disorders like bipolar disorder [7].

Development Status and Context

It is important to note that while clinical trials demonstrated benefits, **ruboxistaurin never received final marketing approval for diabetic retinopathy or neuropathy.**

- **Regulatory History:** The U.S. FDA deemed the application "approvable" but required an additional confirmatory trial [2]. The application to the European Medicines Agency (EMA) was withdrawn in 2007 after the Committee for Medicinal Products for Human Use (CHMP) expressed that **benefits had not been sufficiently demonstrated and did not outweigh the identified risks**, which included concerns about heart rhythm disturbances [8].
- **Drug Interactions:** **Ruboxistaurin** is a substrate of CYP3A4. Co-administration with strong inducers like rifampicin can reduce its plasma concentrations by approximately 95%, which is a critical

consideration for clinical trial design and potential use [9].

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